molecular formula C23H19N5O2S B2972963 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-70-8

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2972963
CAS No.: 1207061-70-8
M. Wt: 429.5
InChI Key: FMVOTNVGINSYLB-ZHACJKMWSA-N
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Description

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a unique structure combining benzimidazole, thiazole, and cinnamamide moieties

Mechanism of Action

    Target of action

    Compounds with imidazole rings, such as this one, are often involved in interactions with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.

    Mode of action

    The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The presence of an imidazole ring could facilitate hydrogen bonding with target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the cinnamamide moiety is attached via an amide coupling reaction using cinnamic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its combination of three distinct pharmacophores, each contributing to its overall biological activity. This multi-functional nature makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.

Properties

IUPAC Name

(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVOTNVGINSYLB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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